molecular formula C8H10Cl2FNO B1524557 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride CAS No. 1354954-03-2

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B1524557
CAS No.: 1354954-03-2
M. Wt: 226.07 g/mol
InChI Key: UJQUBXDIRGQTND-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl2FNO. It is a derivative of phenylethanolamine and contains both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate more efficient and environmentally friendly reducing agents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2-chloro-6-fluorophenyl)ethanone.

    Reduction: Formation of 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-1-(2-fluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-1-(2-bromophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these substituents can enhance its binding affinity and selectivity for certain molecular targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2-amino-1-(2-chloro-6-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQUBXDIRGQTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-03-2
Record name Benzenemethanol, α-(aminomethyl)-2-chloro-6-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354954-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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